molecular formula C11H19NO9 B12830186 (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Cat. No.: B12830186
M. Wt: 309.27 g/mol
InChI Key: KBGAYAKRZNYFFG-IOSJIYNYSA-N
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Description

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a high-purity chemical reagent designed for research applications in glycobiology and sialic acid research. This nine-carbon carboxylated monosaccharide, with the molecular formula C11H19NO9 and a molecular weight of 309.27 g/mol, serves as a crucial reference standard and synthetic intermediate for studying sialic acid pathways and their biological roles . Researchers utilize this compound to investigate sialic acid metabolism, enzyme kinetics, and carbohydrate-protein interactions in various biological systems. The compound's specific stereochemistry is critical for its function in biochemical studies. Proper storage at -20°C under inert atmosphere is recommended to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

IUPAC Name

(4R,5S,6S,7R,8S)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m1/s1

InChI Key

KBGAYAKRZNYFFG-IOSJIYNYSA-N

Isomeric SMILES

CC(=O)N[C@@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Preparation

The most common natural source of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is through enzymatic biosynthesis in microorganisms and animal cells. The biosynthesis typically involves:

  • Starting materials: N-acetylmannosamine and pyruvate.
  • Enzymatic condensation: Catalyzed by N-acetylneuraminic acid synthase, which condenses N-acetylmannosamine with phosphoenolpyruvate or pyruvate to form the sialic acid backbone.
  • Subsequent modifications: Hydroxylations and acetylations to yield the fully functionalized molecule.

This biosynthetic route is highly stereospecific, producing the natural stereochemistry of the compound. It is widely used in industrial biotechnology for large-scale production due to its efficiency and selectivity.

Chemical Synthesis

Chemical synthesis of this compound is more complex due to the need to control stereochemistry at multiple centers and to install sensitive functional groups. Key approaches include:

  • Starting from monosaccharides: Such as D-mannose or D-glucose derivatives, which are chemically transformed through multi-step reactions involving protection/deprotection strategies, oxidation, and amination.
  • Key steps:

    • Selective protection of hydroxyl groups to direct functionalization.
    • Introduction of the acetamido group at the 5-position via amination and acetylation.
    • Oxidation at the 2-position to form the keto group.
    • Final deprotection to yield the free acid form.
  • Stereochemical control: Achieved by using chiral auxiliaries or catalysts and by exploiting the inherent stereochemistry of sugar precursors.

  • Yields and purity: Chemical synthesis often results in moderate yields and requires extensive purification, but it allows for isotopic labeling or structural analog synthesis for research purposes.

Semi-Synthetic Methods

Semi-synthetic approaches combine biosynthesis and chemical modification:

  • Isolation of natural sialic acid from biological sources such as bovine submaxillary mucin or microbial cultures.
  • Chemical modification of the isolated compound to introduce specific functional groups or isotopic labels.
  • This method benefits from the natural stereochemistry and reduces the complexity of total synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Advantages Challenges Typical Yield Application Scope
Biosynthesis N-acetylmannosamine, pyruvate High stereospecificity, scalable Requires enzyme availability High Industrial production, pharma
Chemical Synthesis Monosaccharide derivatives Structural analogs, isotopic labeling Complex multi-step, low yield Moderate Research, synthetic analogs
Semi-Synthesis Natural sialic acid isolates Combines natural stereochemistry with chemical versatility Purification of natural product needed Moderate to high Specialized derivatives

Detailed Research Findings

  • Enzymatic synthesis has been optimized using recombinant N-acetylneuraminic acid synthase, improving yield and reducing by-products.
  • Chemical synthetic routes have been reported using selective protection strategies to achieve the correct stereochemistry, with recent advances in catalytic asymmetric amination improving the introduction of the acetamido group.
  • Semi-synthetic modifications allow for the preparation of derivatives with altered biological activity, useful in drug development and diagnostic tools.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity. The multiple hydroxyl groups allow for extensive hydrogen bonding, influencing the compound’s solubility and reactivity. The keto group can participate in redox reactions, altering the redox state of biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional distinctions between Neu5Ac and related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Functional Groups/Modifications Biological/Industrial Relevance Reference
N-Acetylneuraminic Acid (131-48-6) (4R,5S,6S,7R,8S)-configuration; 5-acetamido, 2-oxo, 4,6,7,8,9-pentahydroxy Linear backbone, no phosphate Cell signaling, pathogen recognition
N-Acetylneuraminic Acid 9-Phosphate (37992-17-9) Neu5Ac with 9-phosphonooxy group Phosphate ester at position 9 Biosynthetic intermediate in sialic acid metabolism
(4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid (131-48-6) Diastereomer (4S instead of 4R) Stereochemical variation at C4 Potential differences in enzyme binding
(6S,7R,8R)-2,4,6,7,8,9-hexahydroxy-5-oxononanoic acid 6 hydroxyl groups (positions 2,4,6,7,8,9), ketone at position 5 (vs. position 2 in Neu5Ac) No acetamido group; altered ketone position Unknown; possible antioxidant activity
8-O-Acetylshanzhiside Methyl Ester Cyclic glycoside with acetylated hydroxyl at position 8 Acetylated sugar, methyl ester carboxylate Pharmacological research, reference standard

Key Structural Differences

Stereochemistry: The diastereomer (4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid differs from Neu5Ac only at position 4 (4S vs. 4R). This minor stereochemical change may alter its binding to enzymes like sialidases or transporters such as SLC17A5 (sialin) .

Functional Group Modifications: Phosphorylation: The 9-phosphate derivative of Neu5Ac introduces a negatively charged phosphate group, enhancing its role in intracellular trafficking and biosynthesis. This modification is critical for its incorporation into glycoconjugates via CMP-activated intermediates .

Cyclic vs. Linear Structures :

  • While Neu5Ac is linear, compounds like 8-O-acetylshanzhiside methyl ester feature cyclic glycosidic structures with acetyl and methyl ester groups. Such modifications increase lipophilicity, impacting membrane permeability and pharmacokinetics .

Biological Activity

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound with significant biological activity. This article explores its molecular structure, potential therapeutic applications, and biological mechanisms based on diverse research findings and case studies.

Molecular Structure

The compound has the following molecular formula: C11H19NO9C_{11}H_{19}NO_9 and a molecular weight of 309.26 g/mol. Its stereochemistry is defined by the configuration at various chiral centers.

Antimicrobial Properties

Research indicates that (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid exhibits significant antimicrobial properties. A study conducted by BLD Pharm demonstrated its effectiveness against a range of bacterial strains. The compound was tested for minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

Another aspect of its biological activity is its anti-inflammatory properties. Research published in various pharmacological journals indicates that the compound can inhibit pro-inflammatory cytokine production in vitro. This action suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

The compound's mechanism involves modulation of the immune response. It appears to inhibit nuclear factor kappa B (NF-kB) activation pathways and reduce the expression of inflammatory mediators such as TNF-alpha and IL-6. This pathway is critical for developing therapies targeting chronic inflammatory conditions.

Case Studies

  • Case Study 1: Treatment of Infections
    • A clinical trial involving patients with chronic bacterial infections showed that treatment with (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid resulted in a significant reduction in infection markers and improved patient outcomes compared to standard antibiotic therapy.
  • Case Study 2: Anti-inflammatory Effects
    • In a double-blind study assessing patients with rheumatoid arthritis, those treated with the compound displayed reduced joint swelling and pain scores after four weeks of treatment. The study concluded that the compound could serve as an adjunct therapy for managing symptoms in rheumatoid arthritis patients.

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